molecular formula C12H14F2N2O B12998282 (NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine

(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine

Cat. No.: B12998282
M. Wt: 240.25 g/mol
InChI Key: MVPMYXQIUZRYTH-PTNGSMBKSA-N
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Description

(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine is a synthetic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with benzyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Benzyl and Difluoro Groups: The benzyl and difluoro groups are introduced through substitution reactions using benzyl halides and difluoromethylating agents.

    Formation of the Hydroxylamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate
  • (NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)amine

Uniqueness

(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine is unique due to its specific combination of benzyl and difluoro groups on the piperidine ring, as well as the presence of the hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14F2N2O

Molecular Weight

240.25 g/mol

IUPAC Name

(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H14F2N2O/c13-12(14)9-16(7-6-11(12)15-17)8-10-4-2-1-3-5-10/h1-5,17H,6-9H2/b15-11-

InChI Key

MVPMYXQIUZRYTH-PTNGSMBKSA-N

Isomeric SMILES

C\1CN(CC(/C1=N\O)(F)F)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1=NO)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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